4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-Methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides and features a thiazolo[5,4-b]pyridine moiety, which is known for its biological activity and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality plays a crucial role in this inhibitory activity . The compound’s N-heterocyclic core is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, this compound can potentially disrupt these cellular processes, which are often dysregulated in diseases like cancer .
Result of Action
The result of this compound’s action is the potent inhibition of PI3K. This inhibition can lead to disrupted cell signaling, potentially leading to decreased cell growth and proliferation . This makes the compound a potential candidate for therapeutic applications, particularly in the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer .
Biochemical Analysis
Biochemical Properties
4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been reported to possess a broad spectrum of pharmacological activities . It interacts with various enzymes, proteins, and other biomolecules, which contributes to its multifaceted pharmacological effects
Cellular Effects
It has been suggested that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide.
Reduction: Formation of 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide amine derivatives.
Substitution: Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Its unique properties may be exploited in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Uniqueness: 4-Methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide stands out due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-5-6-14(19-22-17-4-3-11-21-20(17)27-19)12-18(13)23-28(24,25)16-9-7-15(26-2)8-10-16/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZRNXVYFFTONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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